2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide
Description
This compound features a thiazolo[2,3-c][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 5 and a thioacetamide linker terminating in a 4-sulfamoylphenyl moiety. Its structure integrates dual pharmacophores: the thiazolo-triazole scaffold, known for kinase inhibition and antimicrobial activity, and the sulfamoyl group, which enhances solubility and target specificity, particularly toward carbonic anhydrases or sulfonamide-binding enzymes .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3S3/c19-12-3-1-11(2-4-12)15-9-28-17-22-23-18(24(15)17)29-10-16(25)21-13-5-7-14(8-6-13)30(20,26)27/h1-9H,10H2,(H,21,25)(H2,20,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVSHXBBQIZPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds bearing hydroxy/methoxy substituents in the aromatic ring have shown excellent potency towards certain receptors.
Mode of Action
It is suggested that similar compounds may interact with their targets through a mechanism involving nucleophilic addition.
Biological Activity
The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a thiazole ring fused with a triazole ring and a chlorophenyl group. The unique structural components contribute to its pharmacological properties, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer activities.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : The compound has demonstrated significant efficacy against various bacterial and fungal strains.
- Anti-inflammatory Properties : Studies have shown that derivatives of 1,2,4-triazole can inhibit cyclooxygenase (COX) enzymes and modulate pro-inflammatory cytokines.
- Anticancer Effects : Preliminary findings suggest potential cytotoxic effects against cancer cell lines.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as COX-1 and COX-2, leading to decreased production of inflammatory mediators like prostaglandins. This inhibition can significantly reduce inflammation in vivo as demonstrated in various animal models.
- Cytokine Modulation : It has been observed to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental settings.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antimicrobial | Bacterial and fungal strains | |
| Anti-inflammatory | COX inhibition | |
| Anticancer | Cytotoxicity against cancer cells |
Case Studies
-
Anti-inflammatory Activity :
- A study highlighted that derivatives containing the 1,2,4-triazole core exhibited significant COX inhibition. For instance, certain derivatives showed COX-1 inhibition around 50% and COX-2 inhibition up to 70%, comparable to standard drugs like celecoxib .
- In vivo studies confirmed these findings using models of carrageenan-induced paw edema, where the compounds effectively reduced swelling and inflammation .
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights structural similarities and differences between the target compound and key analogs:
Key Comparative Findings
Activity Against Kinases: Analog 1 (triazolo-thiadiazole) exhibits potent CDK5/p25 inhibition (IC50 = 42 ± 1 nM), attributed to its planar heterocyclic core and phenyl substitution . The target compound’s thiazolo-triazole core may offer similar kinase affinity but with improved solubility due to the sulfamoyl group.
ADME Properties: The sulfamoyl group in the target compound likely enhances aqueous solubility compared to analogs with non-polar substituents (e.g., p-tolyl in Analog 2 or methyl in Analog 1) . Analog 2’s dimethylamino group may improve cellular uptake but could increase metabolic instability compared to the sulfamoyl group .
Synthetic Accessibility :
- The target compound’s synthesis involves coupling 4-(2-mercapto-4-oxoquinazolin-3-yl)benzenesulfonamide with chloroacetamide derivatives under mild conditions, similar to methods described for Analog 3 .
- In contrast, triazolo-thiadiazoles (Analog 1) require multi-step cyclization, reducing yield scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
